2-Cyano-5-iodopyridine
Overview
Description
2-Cyano-5-iodopyridine is an organic compound with the molecular formula C6H3IN2. It is characterized by the presence of a cyano group (-CN) and an iodine atom attached to a pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyano-5-iodopyridine can be synthesized through several methods, including halogenation and nucleophilic substitution reactions. One common approach involves the iodination of 2-cyanopyridine using iodine in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of polar solvents to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions with stringent control over reaction parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-5-iodopyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the cyano and iodine groups, which provide sites for chemical modifications.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Oxidation Products: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction reactions can produce amines or other reduced derivatives.
Substitution Products: Substitution reactions can result in the formation of various substituted pyridines, depending on the nucleophile used.
Scientific Research Applications
2-Cyano-5-iodopyridine is utilized in various scientific research applications, including chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable compound for the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocyclic compounds and polymers.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Medicine: It is employed in the design and synthesis of potential therapeutic agents, such as kinase inhibitors and other drug candidates.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-cyano-5-iodopyridine exerts its effects depends on its specific application. In pharmaceutical research, for example, the compound may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The cyano group can interact with biological targets, while the iodine atom may enhance the compound's reactivity and binding affinity.
Molecular Targets and Pathways:
Kinase Inhibition: The compound may inhibit specific kinases involved in cellular signaling pathways, leading to potential therapeutic effects.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting biochemical processes within cells.
Comparison with Similar Compounds
2-Cyano-5-iodopyridine is compared with other similar compounds to highlight its uniqueness and potential advantages. Some similar compounds include:
2-Chloro-5-iodopyridine: Similar structure but with a chlorine atom instead of a cyano group.
2-Fluoro-5-iodopyridine: Similar structure but with a fluorine atom instead of a cyano group.
5-Bromo-2-iodopyridine: Similar structure but with a bromine atom instead of a cyano group.
Uniqueness: this compound stands out due to its cyano group, which provides unique chemical reactivity and potential for diverse applications compared to other halogenated pyridines.
Properties
IUPAC Name |
5-iodopyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFSIRGELWNSRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653266 | |
Record name | 5-Iodopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41960-47-8 | |
Record name | 5-Iodo-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41960-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Iodopyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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